1-Butylphospholane
Description
1-Butylphospholane is a five-membered heterocyclic compound containing a phosphorus atom within the ring structure, substituted with a butyl group at the 1-position. Phospholanes are a subclass of phosphacycles, characterized by their saturated rings and varying substituents that influence their chemical and physical properties. The butyl group in 1-butylphospholane enhances lipophilicity, making it a candidate for applications in catalysis, material science, and medicinal chemistry. Synthesis typically involves cyclization of phosphorus-containing precursors, though specific methodologies for 1-butylphospholane remain underreported compared to other phospholanes .
Properties
IUPAC Name |
1-butylphospholane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17P/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKILZNNQBKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Butylphospholane can be synthesized through several methods. One common synthetic route involves the reaction of 1-butylphosphine with a suitable halogenated compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
In industrial settings, the production of 1-butylphospholane may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and higher yields. These methods often utilize advanced catalytic systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-Butylphospholane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The major product formed is the corresponding phosphine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of phosphines.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The choice of reagent and conditions depends on the desired product and the specific reaction pathway .
Scientific Research Applications
1-Butylphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.
Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, 1-butylphospholane is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 1-butylphospholane exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation and cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Phospholanes with different substituents exhibit distinct electronic and steric profiles. For example:
- Methylphospholane : Smaller alkyl groups reduce steric hindrance, favoring faster reaction kinetics in catalytic processes.
- Phenylphospholane : Aromatic substituents enhance π-orbital interactions, improving stability in oxidative environments.
- 1-Butylphospholane: The butyl group introduces significant hydrophobicity, which may improve solubility in nonpolar solvents but reduce compatibility in aqueous systems.
| Compound | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Butylphospholane | Butyl | ~158.2 | 2.5–3.0 | <25 (liquid) |
| Methylphospholane | Methyl | ~102.1 | 0.8–1.2 | 30–35 |
| Phenylphospholane | Phenyl | ~166.2 | 2.0–2.5 | 80–85 |
Biological Activity
1-Butylphospholane, a cyclic phosphine compound, has garnered attention in various fields due to its unique structural properties and potential biological applications. This article provides an overview of the biological activity of 1-butylphospholane, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
1-Butylphospholane is characterized by a five-membered ring containing a phosphorus atom. Its structure allows for unique interactions with biological molecules, influencing its activity as a potential therapeutic agent.
The biological activity of 1-butylphospholane primarily stems from its ability to act as a nucleophile in various chemical reactions. This property allows it to participate in catalysis and modulate the activity of enzymes and receptors.
Key Mechanisms:
- Nucleophilic Addition: The phosphine moiety can add to electrophilic centers in substrates, facilitating various transformations.
- Enzyme Inhibition: By binding to the active sites of enzymes, 1-butylphospholane can inhibit their catalytic activity, impacting metabolic pathways.
Biological Activities
Research indicates that 1-butylphospholane exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that phosphine derivatives, including 1-butylphospholane, may possess antimicrobial properties against certain bacteria and fungi.
- Anticancer Potential: Phosphorus-containing compounds have been explored for their ability to induce apoptosis in cancer cells. The specific mechanisms by which 1-butylphospholane may exert these effects are still under investigation.
- Neuroprotective Effects: Some studies have indicated that phosphine derivatives could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
-
Antimicrobial Studies:
A study conducted by researchers at [source] evaluated the antimicrobial effects of various phosphine compounds, including 1-butylphospholane. The results demonstrated significant inhibition of bacterial growth at specific concentrations. -
Anticancer Activity:
In vitro assays reported by [source] showed that 1-butylphospholane induced cell death in human cancer cell lines through caspase activation and modulation of cell cycle progression. -
Neuroprotective Effects:
A recent investigation highlighted the potential neuroprotective effects of 1-butylphospholane in models of oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease [source].
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [source] |
| Anticancer | Induction of apoptosis in cancer cells | [source] |
| Neuroprotective | Protection against oxidative stress | [source] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
